Antiproliferative Activity in HeLa Cervical Carcinoma Cells: 4-Methoxybenzamide vs. Class Baseline
In a PubChem BioAssay (WST-8 assay, 48 h incubation), N-(2-(furan-2-yl)-2-morpholinoethyl)-4-methoxybenzamide demonstrated antiproliferative activity against human HeLa cervical carcinoma cells with an activity value ≤ 1 µM [1]. This level of potency places the compound among the active subset of a screening library where only 1 out of 6 tested compounds achieved sub-micromolar activity [1]. Direct head-to-head data against the 3-methoxy isomer (CAS 887214-39-3) in the same assay are not publicly available, precluding a definitive regioisomeric comparison. However, the SAR precedent from benzamide HDAC inhibitors indicates that the 4-methoxy substitution pattern is associated with enhanced antiproliferative activity relative to alternative substitution positions [2].
| Evidence Dimension | Antiproliferative activity (HeLa cells, 48 h, WST-8 assay) |
|---|---|
| Target Compound Data | Activity ≤ 1 µM (active) |
| Comparator Or Baseline | Screening library baseline: 1/6 compounds with activity ≤ 1 µM; 3/6 active overall |
| Quantified Difference | Target compound is in the top 16.7% of the screening set by sub-µM activity threshold |
| Conditions | Human HeLa cervical carcinoma cells; WST-8 assay; 48 h incubation; PubChem BioAssay AID not fully specified |
Why This Matters
For researchers procuring compounds for cervical cancer or general antiproliferative screening, sub-micromolar activity in a well-characterized cell line provides a quantitative starting point that most in-class analogs in this screening set did not achieve.
- [1] PubChem BioAssay. Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. NCBI. https://www.ncbi.nlm.nih.gov/pcassay?LinkName=pccompound_pcassay&from_uid=155735 (accessed 2026-05-10). View Source
- [2] Li X, Zhang Y, Jiang Y, et al. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study. European Journal of Medicinal Chemistry. 2017; 134:185-206. doi:10.1016/j.ejmech.2017.03.069. View Source
